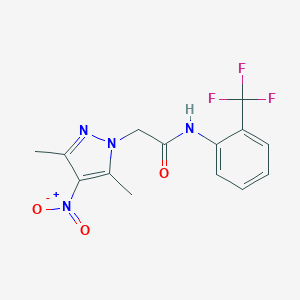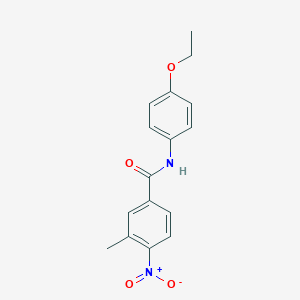
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, also known as DNTF, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DNTF is a small molecule that belongs to the class of pyrazole derivatives and has a molecular weight of 357.34 g/mol.
Applications De Recherche Scientifique
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has shown promising results in various scientific research applications. It has been found to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. This compound has also been studied for its anti-cancer properties and has shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain in models of arthritis and inflammation. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. This compound has been shown to have low toxicity and is well tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has shown potent anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, there are also some limitations to using this compound in lab experiments. The mechanism of action is not fully understood, and further studies are needed to elucidate its effects. This compound has also not been tested in human clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for research on 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. Further studies are needed to fully understand the mechanism of action and the effects of this compound on various signaling pathways. Additionally, studies are needed to determine the safety and efficacy of this compound in human clinical trials. This compound has shown promising results in animal studies, and further research is needed to determine its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. It has potent anti-inflammatory and anti-cancer properties and has the potential to be developed into a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to fully understand the mechanism of action and the effects of this compound on various signaling pathways.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves the reaction of 3,5-dimethyl-4-nitropyrazole with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution to form this compound as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c1-8-13(21(23)24)9(2)20(19-8)7-12(22)18-11-6-4-3-5-10(11)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZCHWUHWLIVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxybenzaldehyde [4-(3-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400509.png)
![5-{3-Nitrophenyl}-2-furaldehyde [4-(2,5-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400511.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B400513.png)
![4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B400514.png)
![4-[(3-bromoanilino)methylene]-2-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400515.png)
![2,4-Dichloro-6-({[2-(2,4-difluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B400518.png)
![N-{4-[(5-chloro-2-hydroxybenzylidene)amino]phenyl}-3-methylbenzamide](/img/structure/B400519.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide](/img/structure/B400524.png)
![4-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B400526.png)
![4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B400527.png)
![6-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B400528.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B400531.png)
![4-({[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 2-iodobenzoate](/img/structure/B400534.png)